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molecular formula C6H4Cl2N2O2 B1218486 2,4-Dichloro-6-nitroaniline CAS No. 2683-43-4

2,4-Dichloro-6-nitroaniline

Cat. No. B1218486
M. Wt: 207.01 g/mol
InChI Key: IZEZAMILKKYOPW-UHFFFAOYSA-N
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Patent
US05486512

Procedure details

Ten grams of 4,6-dichloro-2-nitroaniline (Aldrich Chemical Co.) was dissolved in 100 mL of anhydrous diethyl ether and cooled in an ice bath so that the internal temperature was between 5° C.-10° C. throughout the reaction. To this yellow solution was added 15 mL of 60% aqueous tetrafluoroboric acid (Aldrich Chemical Co.) and to this vigorously stirred solution was added in small portions 18 g of solid nitrosylsulfuric acid over a period of 4 hours. Then 10 mL of absolute ethanol was added and the white crystalline solid diazonium salt was filtered off with suction and washed twice with 60 mL diethyl ether and all of the solvent was removed by suction on the Buchner funnel. The filter cake was wetted immediately with 10 mL of saturated aqueous solution of sodium tetrafluoroborate. This paste was then added in small portions to a vigorously stirred mixture of 35 g of cuprous cyanide and 22 g of potassium cyanide in 300 mL of water. After the exothermic reaction subsided, the mixture was stirred 1 hour at room temperature and then briefly warmed to 60° C. Then it was filtered and the solids as well as the filtrate were extracted with chloroform 4×100 mL. The extract was dried with anhydrous magnesium sulfate and concentrated in vacuo to give 6.8 g of light brown solid 2-nitro-4,6-dichlorobenzonitrile, reasonably pure for the further transformation. Chromatography 4:1 chloroform/hexane followed by recrystallization from diethyl ether gave pure 4,6-dichloro-2-nitrobenzonitrile, with m.p. 102°-103° C. (Diazotization of 4,6-dichloro-2-nitroaniline in large excess of sulfuric acid, followed by reaction with CuCN/KCN in aqueous media by the methodology described by Atkinson, C. M. and Simpson, J. C. E., J. Chem. Soc., 1947:232, produced only very erratic results). The 4,6-dichloro-2-aminobenzonitrile was prepared by reduction of the above 2-nitro-4,6-dichlorobenzonitrile with stannous chloride using analogous conditions to those described by R. L. Mckee, M. K. Mckee, and R. W. Bost in J. Am. Chem. Soc. 69:940 (1947), and found to have m.p. 140°-141° C. Five grams of 4,6-dichloro-2-aminobenzonitrile and 6 mL of 2-chloropyridine in 20 mL of chlorobenzene were heated to boil until the reaction was judged complete by TLC (300:20:1 chloroform/methanol/28% aqueous ammonia). The excess solvent was removed in vacuo and the residue was distributed between 100 mL 10% aqueous sodium carbonate and chloroform. The chloroform layer was dried with anhydrous potassium carbonate, filtered, and the residue was column chromatographed on silica gel, using the above solvent as eluent. Concentration of the appropriate fractions yielded the 1,3-dichloro-11H-pyrido[2,1-b]quinazolin-11-imine as yellowish solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCN KCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
6 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
ClC1C=C(Cl)C(N)=C([N+]([O-])=O)C=1.S(=O)(=O)(O)O.C([Cu])#N.[C-]#N.[K+].[N+:24]([C:27]1[CH:34]=[C:33]([Cl:35])[CH:32]=[C:31]([Cl:36])[C:28]=1[C:29]#[N:30])([O-])=O.[Cl:37][C:38]1[CH:45]=[C:44]([Cl:46])[C:41]([C:42]#[N:43])=[C:40]([NH2:47])[CH:39]=1.Cl[C:49]1[CH:54]=[CH:53][CH:52]=[CH:51][N:50]=1>ClC1C=CC=CC=1.C(Cl)(Cl)Cl.CO>[Cl:35][C:33]1[CH:32]=[C:31]([Cl:36])[C:28]([C:29]#[N:30])=[C:27]([NH2:24])[CH:34]=1.[Cl:46][C:44]1[CH:45]=[C:38]([Cl:37])[CH:39]=[C:40]2[C:41]=1[C:42](=[NH:43])[N:50]1[CH:51]=[CH:52][CH:53]=[CH:54][C:49]1=[N:47]2 |f:2.3.4,9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC(=C1)Cl)Cl
Name
stannous chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(N)C(=C1)Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
CuCN KCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[Cu].[C-]#N.[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C#N)C(=C1)Cl)N
Name
Quantity
6 mL
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, 1947:232, produced only very erratic
CUSTOM
Type
CUSTOM
Details
results)
CUSTOM
Type
CUSTOM
Details
The excess solvent was removed in vacuo
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous potassium carbonate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C#N)C(=C1)Cl)N
Name
Type
product
Smiles
ClC1=C2C(N3C(=NC2=CC(=C1)Cl)C=CC=C3)=N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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